Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate typically involves the esterification of 4-mercaptobutanoic acid with methyl 2-methoxy-2-oxoacetate. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . Its biological activity is attributed to its ability to interact with cellular components, leading to the disruption of cellular processes and inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds . Its combination of a sulfanyl group and an ester moiety allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)sulfanylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-11-7(9)4-3-5-13-6-8(10)12-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMVQXLEJUVNRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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